
pent-4-ene-1,3-diol
Descripción general
Descripción
Pent-4-ene-1,3-diol is a chemical compound with the molecular formula C5H10O2 . It has an average mass of 102.132 Da and a monoisotopic mass of 102.068077 Da .
Synthesis Analysis
The synthesis of this compound has been investigated using ionic liquids as reaction media in an asymmetric Pd(II)-catalysed oxycarbonylation . The chiral box-type ligands were used in the Pd(II)-promoted bicyclisation of this compound . The kinetic resolution of this compound in the presence of a chiral catalyst, p-benzoquinone, and acetic acid in ionic liquids under a carbon monoxide atmosphere afforded enantioenriched 2,6-dioxabicyclo .
Molecular Structure Analysis
The molecular structure of this compound consists of 5 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms .
Chemical Reactions Analysis
This compound undergoes Pd(II)-catalysed oxycarbonylation in ionic liquids . This reaction is promoted by the use of chiral box-type ligands .
Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 208.0±20.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 51.7±6.0 kJ/mol and a flash point of 97.0±16.4 °C . The index of refraction is 1.463 .
Aplicaciones Científicas De Investigación
Synthesis and Stereochemistry in Organic Chemistry Pent-4-ene-1,3-diol is utilized in the synthesis of bicyclic gamma-lactones, which are significant in determining the structures and stereochemistry of certain natural compounds. For instance, it's used in the synthesis of compounds related to parasitic wasps, contributing to our understanding of these species' chemical ecology (Paddon-Jones et al., 2001).
Antibacterial Activity of Metal Complexes Research has explored the antibacterial properties of metal complexes involving enaminones derived from this compound. These studies are significant for developing new antibacterial agents and understanding the interactions between organic compounds and metals (Mahmud et al., 2010).
Synthesis of Pyrrolidine Derivatives Pent-4-ene-1-amines, closely related to this compound, are reactive in synthesis processes involving fluoroalkyl iodides. This is crucial for the development of efficient methods to synthesize 2-fluoroalkyl pyrrolidine derivatives, which have potential applications in pharmaceutical and material sciences (Zhu et al., 2011).
Chiral Resolution in Chemistry The compound also plays a role in the enantiomeric resolution of diols, which is a fundamental process in creating substances with specific stereochemical configurations. This is crucial in the pharmaceutical industry for the synthesis of enantiomerically pure drugs (Alvarez-Ricardo et al., 2022).
Catalysis and Chemical Reactions In catalysis, this compound is used in studying the kinetic resolution of compounds via Pd(II)-catalyzed oxycarbonylation. This has implications in understanding catalytic processes and developing more efficient catalysts (Doháňošová et al., 2012).
Radical Scavenging and Antioxidant Studies Phenolic derivatives of pent-4-ene-1-yne, similar in structure to this compound, have been studied for their antioxidant radical scavenging properties. This research contributes to our understanding of natural antioxidants and their potential health benefits (Kabanda et al., 2015).
Fungicidal Activity Studies on the structure and fungicidal activities of compounds containing the 1,3-diol moiety, like this compound, enhance our understanding of potential antifungal agents and their applications in agriculture and medicine (Jiao et al., 2012).
Olefin Isomerization in Catalysis this compound and related compounds are used in studying olefin isomerization catalyzed by metal complexes. This research has significant implications for industrial processes involving olefin production and manipulation (Bingham et al., 1972).
Mecanismo De Acción
Safety and Hazards
Pent-4-ene-1,3-diol is flammable and its vapors may travel to the source of ignition and flash back . Containers may explode when heated . It is recommended to keep the product and empty container away from heat and sources of ignition . Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .
Direcciones Futuras
Propiedades
IUPAC Name |
pent-4-ene-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-2-5(7)3-4-6/h2,5-7H,1,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHPJWXAFXEPJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CCO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-N-(4,5,6,7-tetrahydro-4-oxobenzo[b]thien-5-yl)acetamide](/img/structure/B6599349.png)
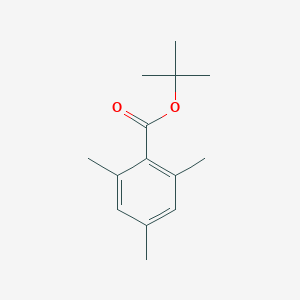

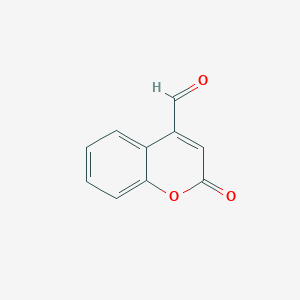

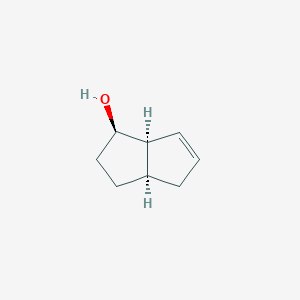
![tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperazine-1-carboxylate](/img/structure/B6599389.png)
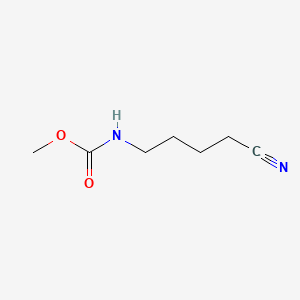
![N-[2-(hydroxymethyl)phenyl]prop-2-enamide](/img/structure/B6599408.png)
![13-sulfanyl-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.0^{2,11}.0^{3,8}.0^{18,23}]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-one](/img/structure/B6599417.png)
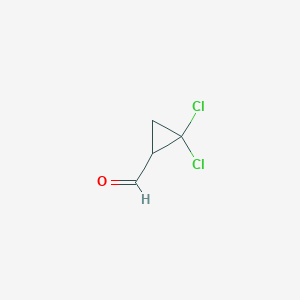
![3,13-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2,4,6,9,11-hexaene](/img/structure/B6599424.png)

